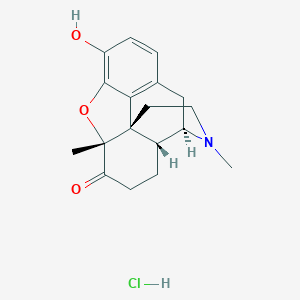

Metopon hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Metopon hydrochloride, chemically known as 5β-methyl-7,8-dihydromorphin-6-one hydrochloride, is an opioid analogue that is a methylated derivative of hydromorphone. It was first synthesized in 1929 as an analgesic. This compound is known for its longer duration of action compared to hydromorphone, although it is less potent and has lower oral bioavailability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of metopon hydrochloride involves the methylation of hydromorphone. The process typically includes the following steps:

Methylation: Hydromorphone is methylated using methyl iodide in the presence of a base such as potassium carbonate.

Hydrogenation: The resulting compound undergoes hydrogenation to reduce the double bonds.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Oxidation Reactions

Metopon hydrochloride undergoes oxidation at specific functional groups:

-

Ketone Oxidation : The C-6 ketone group can be oxidized under strong conditions, though this is less common due to steric hindrance from the adjacent methyl group .

-

Phenolic Hydroxyl Group : The aromatic ring’s hydroxyl group at position 9 is susceptible to oxidation, forming quinone-like structures under acidic or enzymatic conditions .

Reagents and Conditions :

| Reagent | Conditions | Product |

|---|---|---|

| Potassium permanganate | Acidic aqueous | Oxidized quinone derivatives |

| Chromium trioxide | Organic solvent | Ketone degradation products |

Reduction Reactions

Reduction primarily targets the ketone and double bonds:

-

Ketone Reduction : The C-6 ketone is reduced to a secondary alcohol using agents like sodium borohydride or lithium aluminum hydride, yielding dihydromorphine analogues .

-

Hydrogenation : Catalytic hydrogenation (e.g., Pd/C, H₂) saturates the 7,8-dihydro moiety, altering analgesic potency .

Key Observations :

-

Hydrogenation under mild conditions preserves the phenolic hydroxyl group but modifies the fused ring system’s planarity .

-

Reduction products exhibit varied µ-opioid receptor binding affinities, influencing pharmacological profiles .

Substitution Reactions

The compound participates in nucleophilic substitutions, particularly at the methylated positions:

-

N-Demethylation : Strong acids or bases cleave the N-methyl group, yielding nor-metopon derivatives .

-

Esterification : The phenolic hydroxyl group forms esters (e.g., acetyl, sulfonate) under acylating conditions, enhancing lipophilicity .

Notable Reagents :

-

Methyl iodide → Quaternary ammonium salts (under basic conditions).

Acid-Base Reactions

As a hydrochloride salt, Metopon displays characteristic acid-base behavior:

-

Salt Formation : Reacts with strong bases (e.g., NaOH) to liberate the free base form, which is less water-soluble .

-

Protonation Sites : The tertiary amine nitrogen (pKa ~8.5) and phenolic hydroxyl (pKa ~10) govern pH-dependent solubility .

Microchemical Identification Reactions

Historical studies highlight Metopon’s reactivity in forensic assays :

| Reagent | Observation (Crystal Morphology) |

|---|---|

| Picric acid (alcoholic) | Needle-like yellow crystals |

| Ammonium carbonate | Rosette clusters |

| Chromic sulfate | Hexagonal plates |

These reactions aid in differentiating Metopon from structurally similar opioids like hydromorphone .

Key Synthetic Steps :

-

Methylation : Hydromorphone treated with methyl iodide (KI/Na₂CO₃) introduces the C-5β methyl group.

-

Hydrogenation : Pd/C-mediated reduction of the Δ⁶,⁷ double bond.

-

Salt Formation : Reaction with HCl yields the hydrochloride salt.

Stability Considerations:

-

Hydrolytic Degradation : Susceptible to esterase-mediated hydrolysis in vivo, though slower than morphine due to methyl substitution .

-

Photodegradation : Exposure to UV light induces ring-opening reactions, necessitating light-protected storage .

Comparative Reactivity

| Feature | Metopon HCl | Hydromorphone |

|---|---|---|

| Ketone stability | Higher (steric hindrance) | Moderate |

| N-Demethylation rate | Slower | Faster |

| Oxidation susceptibility | Lower (methyl group) | Higher |

Aplicaciones Científicas De Investigación

Scientific Research Applications

Metopon hydrochloride has several notable applications across different fields:

Chemistry

- Reference Compound : Metopon is utilized as a reference standard in analytical chemistry for the study of opioid analogues. Its structural characteristics allow researchers to compare and contrast with other opioids to understand their chemical behavior and interactions better .

Pharmacology

- Opioid Receptor Interaction : Research indicates that metopon binds to µ-opioid receptors in the central nervous system, inhibiting neurotransmitter release involved in pain transmission. This mechanism underlies its analgesic effects and offers insights into opioid receptor pharmacodynamics .

- Development of New Analgesics : Metopon serves as a precursor for developing new opioid derivatives with improved efficacy and reduced side effects. For example, derivatives like 14-hydroxymetopon have been synthesized to enhance potency while minimizing respiratory depression .

Medicine

- Pain Management : Metopon has been investigated for its potential use in managing pain, particularly in oncology settings. Its analgesic properties are being explored to provide effective pain relief while addressing issues related to tolerance and addiction that are common with traditional opioids like morphine .

- Clinical Trials : Historical clinical evaluations have assessed metopon's effectiveness and safety profile compared to other opioids. These studies have contributed to understanding its role in pain management protocols .

Toxicology and Safety Studies

- Addiction Liability : Research has shown that metopon exhibits properties similar to morphine regarding tolerance and addiction potential. Studies have aimed to quantify these risks, which are critical for determining its therapeutic viability .

Case Study 1: Pain Management in Cancer Patients

A clinical study evaluated the use of metopon in terminal cancer patients experiencing severe pain. The results indicated that metopon provided significant analgesia with a manageable side effect profile compared to morphine, suggesting its potential role in palliative care settings .

Case Study 2: Opioid Receptor Studies

Research focused on the binding affinity of metopon at µ-opioid receptors compared to other opioids. Findings revealed that while metopon has lower potency, its unique binding characteristics could lead to the development of safer opioids with reduced addiction potential .

Mecanismo De Acción

Metopon hydrochloride exerts its effects by binding to the µ-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters such as substance P and glutamate, which are involved in pain transmission. The activation of µ-opioid receptors leads to hyperpolarization of neurons, reducing their excitability and thereby providing analgesic effects .

Comparación Con Compuestos Similares

Hydromorphone: Metopon hydrochloride is a methylated derivative of hydromorphone. While hydromorphone is more potent, this compound has a longer duration of action.

Morphine: Compared to morphine, this compound has a lower tendency to produce nausea and respiratory depression.

14-Methoxymetopon: A derivative of metopon with higher potency and selectivity for µ-opioid receptors.

Uniqueness: this compound is unique due to its longer duration of action and lower side effect profile compared to other opioids. Its methylated structure provides distinct pharmacokinetic properties, making it a valuable compound for research and potential therapeutic applications .

Actividad Biológica

Metopon hydrochloride, also known as methyldihydromorphinone hydrochloride, is an opioid analgesic that was developed as a derivative of hydromorphone. Its biological activity primarily revolves around its interaction with the opioid receptors in the central nervous system, leading to analgesic effects. This article explores the biological activity of this compound, including its mechanism of action, pharmacological properties, comparative studies with other opioids, and relevant case studies.

This compound exerts its analgesic effects primarily through binding to the µ-opioid receptors (MOR) in the brain. This binding inhibits the release of neurotransmitters such as substance P and glutamate, which are involved in pain transmission. The activation of these receptors leads to hyperpolarization of neurons, reducing their excitability and thus providing pain relief .

Pharmacological Properties

- Potency : Metopon is reported to be approximately three times more potent than morphine . However, it has a lower tendency to produce side effects such as nausea and respiratory depression compared to traditional opioids like morphine and hydromorphone .

- Duration of Action : Metopon has a longer duration of action than hydromorphone but is less potent overall. Its oral bioavailability is relatively low, which limits its clinical utility compared to other opioids .

- Side Effects : Clinical evaluations have indicated that metopon has a favorable side effect profile, making it a candidate for use in patients who may be sensitive to the adverse effects of stronger opioids .

Comparative Analysis with Other Opioids

The following table summarizes key comparisons between this compound and other opioid analgesics:

| Compound | Potency (relative to morphine) | Duration of Action | Side Effects |

|---|---|---|---|

| This compound | 3x morphine | Longer than hydromorphone | Lower nausea and respiratory depression |

| Hydromorphone | 5-7x morphine | Shorter than metopon | Higher incidence of nausea |

| Morphine | Standard reference | Variable | Commonly causes nausea and respiratory issues |

| 14-Methoxymetopon | 50x morphine | Similar to metopon | Reduced side effects compared to morphine |

Case Studies and Clinical Evaluations

Several studies have evaluated the clinical efficacy and safety profile of this compound:

- Clinical Evaluation Study (1949) : An early study reported that metopon provided effective analgesia with minimal side effects. Patients receiving metopon experienced significant pain relief without the common adverse effects associated with morphine .

- Comparative Efficacy Study : In experimental models, metopon's antinociceptive potency was found to be significantly higher than that of morphine while maintaining a lower risk for tolerance and dependence .

- Pharmacokinetic Studies : Research indicated that while metopon's oral bioavailability is low, its pharmacokinetic profile supports its use in specific populations, particularly those requiring long-term pain management without the risks associated with more potent opioids .

Propiedades

Número CAS |

124-92-5 |

|---|---|

Fórmula molecular |

C18H22ClNO3 |

Peso molecular |

335.8 g/mol |

Nombre IUPAC |

(4R,4aR,7aR,12bS)-9-hydroxy-3,7a-dimethyl-2,4,4a,5,6,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride |

InChI |

InChI=1S/C18H21NO3.ClH/c1-17-14(21)6-4-11-12-9-10-3-5-13(20)16(22-17)15(10)18(11,17)7-8-19(12)2;/h3,5,11-12,20H,4,6-9H2,1-2H3;1H/t11-,12+,17-,18-;/m0./s1 |

Clave InChI |

IUIZPWPENLRTFZ-RNWHKREASA-N |

SMILES |

CC12C(=O)CCC3C14CCN(C3CC5=C4C(=C(C=C5)O)O2)C.Cl |

SMILES isomérico |

C[C@]12C(=O)CC[C@@H]3[C@]14CCN([C@@H]3CC5=C4C(=C(C=C5)O)O2)C.Cl |

SMILES canónico |

CC12C(=O)CCC3C14CCN(C3CC5=C4C(=C(C=C5)O)O2)C.Cl |

Key on ui other cas no. |

124-92-5 |

Sinónimos |

metopon metopon hydrochloride |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.